Deaminase inhibitor-1

APOBEC3G HIV restriction factor Deaminase inhibition

Standard APOBEC3G inhibitors vary widely in potency and scaffold, risking phenotype misinterpretation. This triazole-thione derivative offers a defined mechanism with an 18.9 µM IC50 for controlled modulation. - Target: APOBEC3G DNA deaminase inhibition - Application: HIV-1 Vif-deficient replication & viral evolution studies - Solubility: 125 mg/mL in DMSO for combination assays - Scaffold: Triazole-thione, distinct from catechol-based probes

Molecular Formula C11H12BrN3OS
Molecular Weight 314.20 g/mol
Cat. No. B10812383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeaminase inhibitor-1
Molecular FormulaC11H12BrN3OS
Molecular Weight314.20 g/mol
Structural Identifiers
SMILESCN1C(=NNC1=S)CC2=CC(=C(C=C2)OC)Br
InChIInChI=1S/C11H12BrN3OS/c1-15-10(13-14-11(15)17)6-7-3-4-9(16-2)8(12)5-7/h3-5H,6H2,1-2H3,(H,14,17)
InChIKeyJFEBTANALIHFDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility36 [ug/mL] (The mean of the results at pH 7.4)

Deaminase Inhibitor-1: APOBEC3G DNA Deaminase Inhibitor


Deaminase inhibitor-1 (CAS 397878-17-0) is a small molecule inhibitor of APOBEC3G (apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like 3G) DNA deaminase, exhibiting an IC50 value of 18.9 μM in fluorescence-based single-stranded DNA deaminase assays . This compound is a triazole-thione derivative (molecular formula C11H12BrN3OS, MW 314.20) identified from high-throughput screening campaigns and is commercially available for research use in HIV infection and deaminase biology studies [1].

Assay Context
APOBEC3G ssDNA deaminase inhibition
Scaffold
Triazole-thione derivative, non-catechol
Potency Profile
Mid-range target engagement for moderate inhibition
Research Use
HIV restriction factor & deaminase biology studies

Deaminase Inhibitor-1: Why Generic Substitution Fails


APOBEC3G inhibitors exhibit wide-ranging potencies (IC50 values spanning from sub-micromolar to >100 μM) and distinct selectivity profiles against related deaminases and off-target enzymes [1]. Simple substitution of Deaminase inhibitor-1 with another in-class compound may yield divergent experimental outcomes due to differences in chemical scaffold, aqueous solubility, and target engagement kinetics. Without direct comparative data, assuming functional equivalence risks misinterpretation of APOBEC3G-dependent phenotypes and antiviral activity assessments [2].

Potency Profile Mismatch
APOBEC3G inhibitor potencies span sub-µM to >100 µM; substitution may shift target engagement and phenotype interpretation.
Scaffold-Dependent Stability
Catechol-based alternatives may introduce non-specific thiol reactivity; triazole-thione scaffold stability may differ from in-class compounds.
Selectivity Uncertainty
APOBEC3A cross-reactivity data is not reported; selectivity across APOBEC3 family members cannot be assumed without direct testing.

Deaminase Inhibitor-1: Comparative Evidence


APOBEC3G Inhibitory Potency vs. MN30 and MN8

Deaminase inhibitor-1 exhibits an IC50 of 18.9 μM against APOBEC3G in a fluorescence-based ssDNA deaminase assay . In comparison, the first-in-class APOBEC3G inhibitor MN30 shows an IC50 of 9.1 μM, while MN8 demonstrates higher potency with an IC50 of 0.59 μM [1]. The quantified difference indicates that Deaminase inhibitor-1 occupies a mid-range potency profile among characterized APOBEC3G inhibitors.

APOBEC3G IC50
Cross-study comparable
18.9 µM (Target)
vs 9.1 µM (MN30), 0.59 µM (MN8)
Mid-range potency; supports moderate target engagement studies
Fluorescence-based ssDNA deaminase assay
APOBEC3G HIV restriction factor Deaminase inhibition

Triazole vs. Catechol Inhibitor Scaffold

Deaminase inhibitor-1 is a triazole-thione derivative (5-(3-bromo-4-methoxybenzyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione) [1]. In contrast, the majority of first-in-class APOBEC3G inhibitors identified from the original high-throughput screen (e.g., MN30, MN8) contain catechol moieties [2]. Catechol-containing compounds are known to undergo oxidation to orthoquinone and react with sulfhydryl groups, potentially introducing non-specific reactivity and stability concerns [3]. The triazole scaffold of Deaminase inhibitor-1 may offer distinct chemical stability and reduced off-target reactivity profiles.

Scaffold Class
Class-level inference
Triazole-thione vs Catechol-based (MN30, MN8)
Triazole scaffold may offer distinct stability and reactivity profile
Catechols prone to oxidation and thiol reactivity
Chemical stability Non-specific reactivity APOBEC3G inhibitor scaffold

DMSO Solubility vs. MN30

Deaminase inhibitor-1 demonstrates DMSO solubility of 125 mg/mL (approximately 397.84 mM) [1]. The first-in-class APOBEC3G inhibitor MN30 exhibits DMSO solubility of 10 mM . The quantified difference represents a nearly 40-fold higher stock solution concentration achievable with Deaminase inhibitor-1, facilitating preparation of concentrated stock solutions and reducing DMSO carryover in cell-based assays.

DMSO Solubility
Direct head-to-head comparison
125 mg/mL (Target)
vs 10 mM (MN30)
Supports concentrated stock preparation; may reduce DMSO carryover
Vendor-specified solubility data
Solubility In vitro assay DMSO stock preparation

APOBEC3A Cross-Reactivity

The first-in-class APOBEC3G inhibitor MN30 shows no significant activity against APOBEC3A (IC50 >200 μM) . While direct selectivity data for Deaminase inhibitor-1 against APOBEC3A is not publicly available, the compound is described by vendors as a 'specific APOBEC3G DNA deaminase small molecule inhibitor' . Based on the structural and mechanistic heterogeneity within the APOBEC3 family, selectivity across family members cannot be assumed without direct testing. This evidence item is presented with explicit data limitations.

APOBEC3A Selectivity
Data to verify
Not reported
APOBEC3A cross-reactivity requires experimental verification
MN30 shows IC50 >200 µM (benchmark)
Selectivity APOBEC3A Off-target activity

Deaminase Inhibitor-1: Application Scenarios


HIV-1 Restriction Factor Studies

Deaminase inhibitor-1 is suitable for studying APOBEC3G-mediated restriction of Vif-deficient HIV-1 replication. Its IC50 of 18.9 μM allows for dose-response experiments to assess the contribution of APOBEC3G catalytic activity to viral infectivity and hypermutation. The compound's mid-range potency may be particularly useful when complete APOBEC3G inhibition is not desired, enabling finer modulation of the restriction phenotype.

APOBEC3G-Mediated HIV Drug Resistance

APOBEC3G-induced cytidine deamination contributes to HIV-1 genetic diversity and drug resistance emergence. Deaminase inhibitor-1 can be employed to suppress APOBEC3G activity in cell culture models, allowing researchers to dissect the contribution of host deaminase activity to viral evolution and escape from antiretroviral therapy . This application is supported by the compound's demonstrated APOBEC3G inhibitory activity in fluorescence-based assays [1].

Combination Therapy: Nucleoside Analogs and Polymerase Inhibitors

Vendor documentation suggests that Deaminase inhibitor-1 can be combined with nucleoside analogs or polymerase inhibitors to study complementary antiviral activity and mechanistic synergy . The compound's high DMSO solubility (125 mg/mL; 397.84 mM) [1] facilitates preparation of concentrated stock solutions for combination assays, minimizing solvent interference in cell-based systems.

In Vitro APOBEC3G Biochemical Studies

Deaminase inhibitor-1 serves as a tool compound for in vitro APOBEC3G activity assays, including fluorescence-based ssDNA deaminase assays. Its triazole-thione scaffold distinguishes it from catechol-based inhibitors, offering an alternative chemical starting point for medicinal chemistry efforts aimed at developing APOBEC3G-targeted probes [2].

Application
Selection Property
Validation Focus
HIV-1 Restriction Factor Studies
Moderate APOBEC3G inhibition profile
Dose-response modulation of viral infectivity
APOBEC3G-Mediated Drug Resistance
APOBEC3G catalytic activity suppression
Viral evolution and escape pathway analysis
Combination Studies with Nucleoside Analogs
High DMSO solubility for combination assays
Mechanistic synergy and solvent interference control
In Vitro Biochemical Studies
Non-catechol triazole-thione scaffold
Alternative probe for APOBEC3G medicinal chemistry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deaminase inhibitor-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.